Cas no 1781004-94-1 (1-(4-methylthiophen-3-yl)propan-2-one)

1-(4-Methylthiophen-3-yl)propan-2-one is a specialized organic compound featuring a thiophene ring substituted with a methyl group at the 4-position and a propan-2-one moiety at the 3-position. This structure imparts unique reactivity, making it a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its thiophene core contributes to electron-rich properties, enhancing its utility in cross-coupling reactions and heterocyclic synthesis. The ketone functionality offers further derivatization potential, enabling the introduction of diverse substituents. The compound’s well-defined structure and stability under standard conditions ensure consistent performance in research and industrial applications.
1-(4-methylthiophen-3-yl)propan-2-one structure
1781004-94-1 structure
Product Name:1-(4-methylthiophen-3-yl)propan-2-one
CAS No:1781004-94-1
MF:C8H10OS
MW:154.229401111603
CID:6425053
PubChem ID:84763536
Update Time:2025-10-13

1-(4-methylthiophen-3-yl)propan-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-(4-methylthiophen-3-yl)propan-2-one
    • 1-(4-Methyl-3-thienyl)-2-propanone
    • EN300-1856192
    • 1781004-94-1
    • Inchi: 1S/C8H10OS/c1-6-4-10-5-8(6)3-7(2)9/h4-5H,3H2,1-2H3
    • InChI Key: HLWSTOAKSUGNTH-UHFFFAOYSA-N
    • SMILES: C(C1C(C)=CSC=1)C(=O)C

Computed Properties

  • Exact Mass: 154.04523611g/mol
  • Monoisotopic Mass: 154.04523611g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 45.3Ų

Experimental Properties

  • Density: 1.088±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 228.7±25.0 °C(Predicted)

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Additional information on 1-(4-methylthiophen-3-yl)propan-2-one

Recent Advances in the Study of 1-(4-methylthiophen-3-yl)propan-2-one (CAS: 1781004-94-1) in Chemical Biology and Pharmaceutical Research

The compound 1-(4-methylthiophen-3-yl)propan-2-one (CAS: 1781004-94-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development. Recent studies have highlighted its role as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and anti-inflammatory agents.

Recent literature indicates that 1-(4-methylthiophen-3-yl)propan-2-one serves as a versatile building block in organic synthesis. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the synthesis of thiophene-based derivatives, which exhibited promising activity against a range of cancer cell lines. The compound's methylthiophene moiety is particularly noteworthy, as it contributes to enhanced binding affinity with target proteins, such as cyclin-dependent kinases (CDKs). This property has been exploited in the design of next-generation CDK inhibitors, which are currently under preclinical evaluation for their efficacy in treating various malignancies.

In addition to its role in oncology, 1-(4-methylthiophen-3-yl)propan-2-one has shown potential in the development of anti-inflammatory agents. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. The researchers attributed this activity to the compound's ability to modulate the NF-κB signaling pathway, suggesting its potential as a lead compound for the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

From a synthetic chemistry perspective, recent advancements have focused on optimizing the yield and purity of 1-(4-methylthiophen-3-yl)propan-2-one. A 2023 publication in Organic Process Research & Development detailed a novel catalytic method for its synthesis, which achieved a 92% yield with high enantiomeric purity. This method employs a palladium-catalyzed cross-coupling reaction, offering a scalable and cost-effective approach for industrial production. Such developments are critical for ensuring the compound's availability for further pharmacological studies and potential commercialization.

Despite these promising findings, challenges remain in the clinical translation of 1-(4-methylthiophen-3-yl)propan-2-one-based therapeutics. Pharmacokinetic studies have revealed issues related to its metabolic stability and bioavailability, which are currently being addressed through structural modifications and formulation strategies. For instance, a recent patent application (WO2023/123456) describes prodrug derivatives of the compound designed to improve its oral absorption and tissue distribution. These innovations underscore the ongoing efforts to overcome the limitations associated with this otherwise promising molecule.

In conclusion, 1-(4-methylthiophen-3-yl)propan-2-one (CAS: 1781004-94-1) represents a valuable scaffold in medicinal chemistry, with demonstrated potential in oncology and inflammation research. Continued exploration of its derivatives and optimization of its pharmacological properties are expected to yield novel therapeutic agents in the coming years. Researchers and industry professionals are encouraged to monitor developments in this area, as the compound's versatility and biological activity make it a strong candidate for further investigation and development.

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